molecular formula C10H13N3O B1402099 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone CAS No. 1211473-37-8

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone

Cat. No.: B1402099
CAS No.: 1211473-37-8
M. Wt: 191.23 g/mol
InChI Key: RGZVAHCNCYHAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone is a chemical compound with the molecular formula C10H13N3O. It is a pyrimidine derivative, characterized by the presence of a cyclopropylamino group and a methyl group attached to the pyrimidine ring.

Scientific Research Applications

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone has several scientific research applications:

Preparation Methods

The synthesis of 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamino group enhances its binding affinity to these targets, leading to modulation of specific biochemical pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone can be compared with other pyrimidine derivatives such as:

    1-[2-(Amino)-4-methylpyrimidin-5-yl]ethanone: Lacks the cyclopropyl group, resulting in different biological activity and binding properties.

    1-[2-(Cyclopropylamino)-4-ethylpyrimidin-5-yl]ethanone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-9(7(2)14)5-11-10(12-6)13-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVAHCNCYHAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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